molecular formula C10H12N5Na4O13P3 B10832025 Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt CAS No. 606-67-7

Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt

Cat. No.: B10832025
CAS No.: 606-67-7
M. Wt: 595.11 g/mol
InChI Key: PZFIDIJKTNDKOV-KWIZKVQNSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt (ATP tetrasodium salt) is a nucleotide derivative in which four sodium ions replace protons in the triphosphate moiety of ATP. This modification enhances water solubility and stability, making it suitable for biochemical and pharmacological applications requiring precise ionic conditions . ATP tetrasodium salt retains the core structure of ATP—an adenine base, ribose sugar, and three phosphate groups—but its tetrasodium form reduces aggregation in solution and improves compatibility with physiological buffers. ATP tetrasodium is frequently used in radiolabeled assays (e.g., [³H]- or [³²P]-ATP) to study enzymatic kinetics, receptor binding, and nucleotide metabolism .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

606-67-7

Molecular Formula

C10H12N5Na4O13P3

Molecular Weight

595.11 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O13P3.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1

InChI Key

PZFIDIJKTNDKOV-KWIZKVQNSA-J

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrates

Chemical synthesis typically involves phosphorylation of adenosine using pyrophosphate derivatives. A seminal method (U.S. Patent 3,079,379) condenses adenosine 5-phosphoramidate salts with pyrophosphate esters, followed by catalytic hydrogenation to remove protective benzyl groups. For example:

  • Example 1 : Dicyclohexylguanidinium adenosine 5'-phosphoramidate reacts with tribenzyl pyrophosphate in ortho-chlorophenol. After 3 days, hydrogenation over palladium catalyst yields ATP tetrasodium salt.

  • Solvent Systems : Ortho-chlorophenol, tricresol, or acetonitrile-tricresol mixtures enhance reaction efficiency.

Purification and Yield

Post-reaction purification involves:

  • Ion Exchange Chromatography : Elution with ethanol-ammonia solutions (e.g., 50% ethanol with 2% NH₃).

  • Crystallization : Lyophilization produces colorless crystalline powder with >99% purity.
    Yield : 71% molar yield reported in optimized protocols.

Microbial Fermentation and Biocatalytic Production

Strain Engineering and Fermentation

Industrial-scale production often employs genetically modified Escherichia coli or Corynebacterium spp. to overproduce ATP via metabolic engineering. Key steps include:

  • Substrate Utilization : Glucose or glycerol as carbon sources.

  • Enzyme Overexpression : Polyphosphate kinase (PPK) and adenylate kinase enhance ATP synthesis from AMP.

Extraction and Salt Conversion

  • Cell Lysis : Ultrasonication or enzymatic digestion releases intracellular ATP.

  • Ion Exchange : DEAE-Sephadex resin separates ATP from nucleotides, followed by elution with triethylammonium bicarbonate.

  • Tetrasodium Salt Formation : Treatment with sodium bicarbonate replaces ammonium ions, yielding ATP tetrasodium salt.

Scale : Fermentation batches produce up to 50 mM ATP intracellularly.

Enzymatic ATP Regeneration Systems

Immobilized Enzyme Cascades

ATP regeneration systems minimize substrate costs by recycling ADP. A notable approach uses:

  • Enzyme Cocktails : Glycerokinase, pyruvate kinase, and phosphoglycerate kinase immobilized on polyacrylamide gels.

  • Cofactor Regeneration : Phosphoenol pyruvate or polyphosphate donors sustain ATP synthesis.

Example Protocol :

  • Substrates : Dihydroxyacetone, thiophosphate, and ADP.

  • Reaction Conditions : 30°C, pH 7.5, anaerobic environment.

  • Yield : 83% ATP-γ-S (analog) with 99.5% HPLC purity.

Industrial Applications

  • Biocatalysis : ATP-dependent enzymes (e.g., kinases) in drug synthesis.

  • Scale-Up : Continuous-flow reactors achieve 1.2 L/h throughput.

Chromatographic Purification and Quality Control

Advanced Purification Techniques

MethodResin/MatrixEluentPurityYield
Ion ExchangeDEAE-Sephadex A-25NH₄HCO₃ gradient (0.1–1 M)99.91%71%
Reverse-PhaseYMC ODS-A C185% aqueous methanol99.5%68%
Gel FiltrationSephadex G-25H₂O98%85%

Impurity Profiling

  • Common Impurities : Disodium salt (0.03%), unreacted AMP (0.02%).

  • Analytical Methods : HPLC (λ = 259 nm), ³¹P NMR, and enzymatic assays.

Comparative Analysis of Methods

ParameterChemical SynthesisMicrobial FermentationEnzymatic Regeneration
Cost High (toxic solvents)ModerateLow (recyclable enzymes)
Scale Lab to industrialIndustrialLab to pilot
Purity >99.9%95–98%>99.5%
Environmental Impact High (organic waste)ModerateLow

Scientific Research Applications

Biochemical Research

Energy Transfer Studies

  • ATP tetrasodium salt is primarily utilized in studies related to energy metabolism. The hydrolysis of ATP releases energy, which is fundamental for various cellular processes such as muscle contraction, nerve impulse propagation, and biochemical synthesis. This reaction can be catalyzed by enzymes like ATPases, facilitating the conversion of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi) .

Cell Signaling

  • The compound is instrumental in cell signaling pathways. It acts as a substrate for kinases that phosphorylate proteins, thereby regulating numerous cellular functions. Its role in signal transduction makes it a key player in research focused on cellular communication and response mechanisms .

Biochemical Pathways

  • ATP tetrasodium salt participates in numerous biochemical pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. Researchers utilize this compound to understand metabolic pathways and their regulation under various physiological conditions .

Pharmaceutical Applications

Drug Discovery

  • In pharmaceutical research, ATP tetrasodium salt is employed to study the mechanisms of action of various drugs that target ATP-binding proteins. This includes the investigation of inhibitors and activators that modulate ATP-dependent processes, which is crucial for developing new therapeutic agents .

Clinical Diagnostics

  • The compound is also used in diagnostic assays to measure ATP levels in biological samples. These measurements can indicate cellular viability and metabolic activity, making it valuable in clinical settings for assessing health conditions .

Molecular Biology Techniques

RNA Synthesis

  • Tritiated forms of ATP tetrasodium salt are used in RNA synthesis and labeling experiments. This application is particularly important for creating RNA probes for hybridization studies, allowing researchers to track gene expression and regulation .

Enzyme Activity Assays

  • The compound serves as a substrate in various enzyme assays, particularly those involving kinases and phosphatases. By measuring the conversion of ATP to ADP or other products, researchers can assess enzyme activity and kinetics .

Industrial Applications

Biotechnology

  • In biotechnology, ATP tetrasodium salt is used in fermentation processes where energy-rich substrates are required for microbial growth and product formation. Its high solubility makes it ideal for large-scale applications .

Food Industry

  • The compound finds applications in the food industry as an additive to enhance flavor through its involvement in nucleotide metabolism, which can improve the umami taste profile of food products .

Summary Table of Applications

Application AreaSpecific Uses
Biochemical Research Energy transfer studies; cell signaling; metabolic pathways
Pharmaceuticals Drug discovery; clinical diagnostics
Molecular Biology RNA synthesis; enzyme activity assays
Industrial Biotechnology; food industry

Mechanism of Action

Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt exerts its effects primarily through its role as an energy carrier. It donates phosphate groups to various substrates in phosphorylation reactions, which are crucial for energy transfer and storage. The compound interacts with numerous molecular targets, including kinases, ATPases, and other enzymes involved in metabolic pathways. Its hydrolysis releases energy that drives various cellular processes, such as muscle contraction, active transport, and biosynthetic reactions.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The tetrasodium salt likely surpasses the disodium form in aqueous solubility due to increased ionic charge, though explicit data are lacking.
  • Stability : Sodium salts generally exhibit better stability than lithium or ammonium analogs (e.g., ATP lithium salt in ).
  • Receptor Specificity : ATPγS (thio-modified) resists enzymatic degradation, making it ideal for prolonged receptor activation studies , whereas BzATP preferentially activates P2X7 receptors .

Comparison with ADP and Modified Nucleotides

Compound Phosphate Groups Key Modifications Receptor Targets Functional Role References
ATP tetrasodium salt 3 None P2X, P2Y receptors Endogenous agonist for purinergic signaling
ADP sodium salt 2 None P2Y1, P2Y12 receptors Platelet aggregation, immune responses
2-MeSATP tetrasodium 3 Methylthio group at C2 P2Y1, P2X1/3 receptors Enhanced receptor affinity and selectivity
AR-C 69931 3 Difluoromethylene bridge P2Y12 antagonist Antiplatelet therapy

Key Observations :

  • Phosphate Count : ATP tetrasodium (3 phosphates) has broader receptor activation (P2X and P2Y families) compared to ADP (2 phosphates), which primarily targets P2Y receptors .
  • Structural Modifications : 2-MeSATP’s methylthio group enhances resistance to ectonucleotidases and selectivity for P2Y1 receptors , while AR-C 69931’s difluoromethylene modification confers antagonist properties at P2Y12 .

Stability and Pharmacokinetic Profiles

Compound Enzymatic Degradation Half-Life (In Vitro) Notes References
ATP tetrasodium salt Rapid (ectonucleotidases) Minutes Degrades to ADP/AMP; used in short-term assays
α,β-MeATP lithium salt Resistant Hours Non-hydrolyzable P2X1/3 agonist
PPADS tetrasodium salt Stable N/A P2X1-6 and P2Y1 antagonist

Key Observations :

  • ATP tetrasodium’s rapid degradation limits its utility in long-term studies, necessitating analogs like α,β-MeATP (hydrolysis-resistant) for sustained receptor activation .

Biological Activity

Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt (commonly referred to as ATP) is a nucleotide that plays a crucial role in various biological processes. This compound is essential for energy transfer within cells and is involved in several metabolic pathways. Herein, we explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12N5Na4O13P3
  • Molecular Weight : Approximately 491.15 g/mol
  • Solubility : Highly soluble in water, allowing for easy incorporation into biological systems.

ATP acts primarily as an energy currency in cells, facilitating numerous biochemical reactions. Its biological activities include:

  • Energy Transfer : ATP hydrolysis releases energy used for cellular processes such as muscle contraction, nerve impulse propagation, and biosynthesis.
  • Signal Transduction : ATP functions as a signaling molecule, particularly in the activation of kinases and other enzymes involved in cellular signaling pathways.
  • Regulation of Ion Channels : ATP modulates various ion channels, influencing cellular excitability and muscle contraction.

Biological Activities

  • Cellular Metabolism : ATP is integral to metabolic pathways including glycolysis and the citric acid cycle. It provides the necessary energy for enzymatic reactions that synthesize macromolecules.
  • Protein Phosphorylation : ATP serves as a phosphate donor in phosphorylation reactions, altering protein function and activity. This process is critical for regulating metabolic pathways and signal transduction.
  • Apoptosis and Cell Death : ATP levels influence apoptotic pathways; depletion can trigger cell death mechanisms.

Case Studies

  • ATP in Cancer Therapy :
    • A study demonstrated that manipulating ATP levels can enhance the efficacy of chemotherapeutic agents by inducing apoptosis in cancer cells. The research indicated that ATP depletion sensitizes tumor cells to treatment, suggesting potential therapeutic strategies that target ATP metabolism .
  • Role in Neurodegenerative Diseases :
    • Research has shown that ATP can protect neurons from oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By maintaining mitochondrial function, ATP helps prevent neuronal death .
  • Inflammatory Response Modulation :
    • Studies indicate that extracellular ATP acts on purinergic receptors to modulate inflammatory responses. This activity has implications for conditions such as rheumatoid arthritis and other inflammatory diseases .

Comparative Analysis with Other Nucleotides

Compound NameMolecular FormulaKey Features
Adenosine 5'-triphosphate (ATP)C10H12N5Na4O13P3Primary energy currency; involved in numerous cellular processes.
Guanosine 5'-triphosphate (GTP)C10H12N5Na4O14P3Involved in protein synthesis and signal transduction.
Cytidine 5'-triphosphate (CTP)C9H14N3Na3O13P3Essential for RNA synthesis; acts as a substrate for RNA polymerases.
Uridine 5'-triphosphate (UTP)C9H12N2Na4O14P3Plays a role in carbohydrate metabolism and RNA synthesis.

Chemical Reactions Analysis

Synthetic Pathways for ATP-Na₄ Production

The primary industrial synthesis involves condensation reactions between adenosine derivatives and pyrophosphoric acid salts. Key methods include:

Phosphoramidate-Pyrophosphate Condensation

Adenosine 5'-phosphoramidate salts react with pyrophosphoric acid esters or salts under anhydrous conditions to form ATP intermediates. For example:

  • Reactants :

    • Dicyclohexylguanidinium adenosine 5'-phosphoramidate

    • Tribenzyl pyrophosphate

  • Solvent : Ortho-chlorophenol or tricresol

  • Conditions : Room temperature, 3-day reaction period

  • Product : ATP benzyl ester intermediate, converted to ATP-Na₄ via catalytic hydrogenation .

Key Reaction Mechanism

The reaction proceeds via amine elimination from adenosine phosphoramidate and pyrophosphate, forming ATP or its ester. Organic solvents (e.g., acetonitrile, pyridine) prevent hydrolysis side reactions .

Hydrolysis Reactions

ATP-Na₄ undergoes acid-catalyzed hydrolysis, producing adenosine diphosphate (ADP) or adenosine monophosphate (AMP):

Acidic Hydrolysis Pathways

  • Primary Pathway :
    ATPH+ADP+Pi\text{ATP} \xrightarrow{H^+} \text{ADP} + \text{P}_i (inorganic phosphate)

  • Secondary Pathway :
    ATPH+AMP+PPi\text{ATP} \xrightarrow{H^+} \text{AMP} + \text{PP}_i (inorganic pyrophosphate)

Hydrolysis Kinetics

Acid Concentration (M HClO₄)TemperatureMajor ProductBond Cleavage Site
1–325°CADP + P_iTerminal phosphate
3–525°CAMP + PP_iMiddle phosphate

Isotope Studies

Hydrolysis of ATP-γ-¹⁸O revealed P–O bond fission at the γ-phosphate group, confirming the role of acid in polarizing the phosphate backbone .

Functional Modifications

ATP-Na₄ derivatives are synthesized for biochemical applications:

Tritiated ATP

  • Labeling : Tritium (³H) at C2/C8 positions.

  • Application : Radiolabeled probes for RNA polymerase assays .

Non-Hydrolyzable Analogues

  • ATP-γ-S : Sulfur substitution at γ-phosphate resists enzymatic hydrolysis, used to study ATP-binding proteins .

Stability and Storage

  • Melting Point : 176°C

  • Solubility : 250 mg/mL in water .

  • Storage : Stable at 2–8°C in lyophilized form; aqueous solutions degrade at room temperature .

Catalytic and Enzymatic Roles

ATP-Na₄ serves as a substrate for:

  • Kinases : Phosphorylate proteins using γ-phosphate.

  • ATPases : Hydrolyze ATP to ADP for ion transport.

  • Luciferase : Generates bioluminescence in presence of luciferin .

Q & A

Basic Research Question

  • Solubility : Dissolves readily in water (up to 10 mg/mL). Avoid organic solvents (e.g., ethanol) due to precipitation risks .
  • Buffer Compatibility : Use neutral pH (7.0–7.5) buffers (e.g., Tris-HCl, PBS) to prevent hydrolysis of the triphosphate group. Adjust pH with NaOH if acidic .
  • Storage : Aliquot and store at –20°C to –80°C to minimize enzymatic degradation. Avoid freeze-thaw cycles .

How can this compound be used to study P2X/P2Y receptor signaling in cellular models?

Advanced Research Question
Experimental Design :

  • Receptor Activation : Use adenosine 5'-(tetrahydrogen triphosphate) as an agonist/antagonist in concentration-response assays. Compare with analogs like 2-MeSATP (P2X1/3 agonist) or AR-C 69931 (P2Y12 antagonist) to isolate receptor subtypes .
  • Calcium Imaging : Load cells with Fura-2-AM and measure intracellular Ca²⁺ flux upon ATP addition. Include controls with P2X7 inhibitors (e.g., PPADS) to validate specificity .
  • Functional Assays : Quantify downstream effects (e.g., COX-2 expression, YO-PRO-1 uptake) in lymphoma or osteoblast models to assess receptor-mediated pathways .

What methodological considerations apply when using isotopic variants (e.g., γ-³²P-labeled) for phosphorylation assays?

Advanced Research Question

  • Radiolabeling : Incorporate γ-³²P isotopes (e.g., adenosine 5'-[γ-³²P]triphosphate) to track kinase activity. Use autoradiography or scintillation counting for detection .
  • Quenching Interference : Pre-treat samples with phosphatase inhibitors (e.g., sodium orthovanadate) to prevent label loss .
  • Safety Protocols : Follow radiation safety guidelines (shielding, waste disposal) and monitor contamination .

How should researchers address contradictory data in P2X7 receptor pharmacology studies?

Advanced Research Question
Case Example : In MG63 osteoblast models, adenosine 5'-(tetrahydrogen triphosphate) failed to induce YO-PRO-1 uptake via P2X7, contrary to other cell lines .
Resolution Strategies :

  • Validate receptor expression via RT-PCR or Western blot.
  • Test alternative agonists (e.g., BzATP) and antagonists (BBG, KN-62) to confirm receptor functionality .
  • Adjust extracellular divalent cation concentrations (Mg²⁺/Ca²⁺), which modulate P2X7 sensitivity .

What methods ensure stability of the triphosphate group in long-term enzymatic assays?

Advanced Research Question

  • Stabilizing Agents : Add EDTA (1–2 mM) to chelate divalent cations (e.g., Mg²⁺) that catalyze hydrolysis .
  • Low-Temperature Assays : Conduct reactions on ice or at 4°C to slow degradation .
  • Enzyme-Free Controls : Include ATP-only samples to quantify non-enzymatic breakdown over time .

How does this compound differ structurally and functionally from other nucleoside triphosphates?

Advanced Research Question

Compound Molecular Formula Key Features Research Applications
This compoundC10H12N5Na4O13P3Tetrasodium salt; resistant to RNase degradationP2 receptor studies, energy metabolism
Deoxycytidine triphosphate trisodium saltC9H14N3Na3O13P3Lacks ribose 2'-OH group; DNA synthesisPCR, sequencing
ATP disodium saltC10H14N5Na2O13P3Lower sodium content; higher solubilityEnzyme kinetics, ion channel assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.